![molecular formula C16H24N2O B2965622 (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423734-88-6](/img/structure/B2965622.png)
(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
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Description
(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.381. The purity is usually 95%.
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Biological Activity
The compound (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic organic molecule that has gained attention due to its potential biological applications, particularly in the realm of antiviral therapies. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C17H24N2O
- Molecular Weight : 260.37 g/mol
- CAS Number : 1423734-88-6
Synthesis
The synthesis of this compound often involves complex organic reactions, including cyclization and functional group modifications. The precursor compound, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, is critical in the synthesis of various pharmaceutical agents, including protease inhibitors used in treating viral infections such as COVID-19.
Synthetic Route Example
A typical synthetic route may include:
- Starting Material : 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane.
- Reagents : Appropriate coupling agents and solvents.
- Conditions : Controlled temperature and pressure to facilitate the reaction.
Biological Activity
The primary biological activity of this compound is its role as a protease inhibitor, particularly against the SARS-CoV-2 virus.
This compound acts by inhibiting the 3C-like protease of SARS-CoV-2, which is essential for viral replication. By blocking this enzyme, the compound effectively reduces viral load and inhibits the progression of COVID-19.
Case Studies and Research Findings
-
Antiviral Efficacy :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiviral activity against SARS-CoV and other coronaviruses .
- A study reported that nirmatrelvir (PF-07321332), which contains this structure, showed a marked reduction in viral replication in animal models .
- Pharmacokinetics :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-7-17-8-5-12(6-9-17)15(19)18-10-13-14(11-18)16(13,2)3/h1,12-14H,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZYCJLZDVKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3CCN(CC3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.